6,9-Diazaspiro[4.5]decan-8-one
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Overview
Description
6,9-Diazaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diazaspiro[4.5]decan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6,9-Diazaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
6,9-Diazaspiro[4
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its potential as a scaffold for drug development, particularly in the design of inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of 6,9-Diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), thereby blocking the necroptosis pathway. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its potent inhibitory activity against RIPK1 kinase.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Exhibits anti-ulcer activity and is used in the development of gastrointestinal therapeutics
Uniqueness: 6,9-Diazaspiro[4.5]decan-8-one stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its versatility as a scaffold for drug development and its ability to modulate various biological pathways make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6,9-diazaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H14N2O/c11-7-5-10-8(6-9-7)3-1-2-4-8/h10H,1-6H2,(H,9,11) |
InChI Key |
FAUBISAFFNZXQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC(=O)CN2 |
Origin of Product |
United States |
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